![molecular formula C10H12F9NO4S B13417483 Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester CAS No. 67584-63-8](/img/structure/B13417483.png)
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate: is a chemical compound with the molecular formula C10H12F9NO4S. It is known for its unique properties due to the presence of a nonafluorobutyl group, which imparts significant hydrophobicity and chemical stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate typically involves the reaction of glycine derivatives with nonafluorobutyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The nonafluorobutyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays due to its unique chemical properties.
Medicine: Explored for its potential as a drug delivery agent due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The nonafluorobutyl group enhances its ability to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
- Ethyl N-ethyl-N-[(trifluoromethyl)sulphonyl]glycinate
- Ethyl N-ethyl-N-[(pentafluoroethyl)sulphonyl]glycinate
- Ethyl N-ethyl-N-[(heptafluoropropyl)sulphonyl]glycinate
Comparison: Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate is unique due to the length and fluorination of its nonafluorobutyl group, which imparts greater hydrophobicity and chemical stability compared to its shorter-chain analogs. This makes it particularly useful in applications requiring high stability and hydrophobicity .
Propriétés
Numéro CAS |
67584-63-8 |
|---|---|
Formule moléculaire |
C10H12F9NO4S |
Poids moléculaire |
413.26 g/mol |
Nom IUPAC |
ethyl 2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate |
InChI |
InChI=1S/C10H12F9NO4S/c1-3-20(5-6(21)24-4-2)25(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17/h3-5H2,1-2H3 |
Clé InChI |
FUWUVCJRFPBKEF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=O)OCC)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


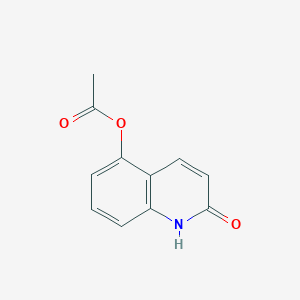
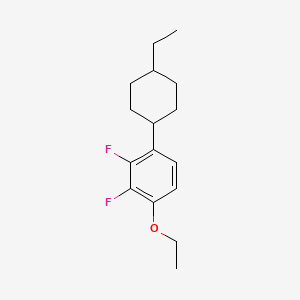
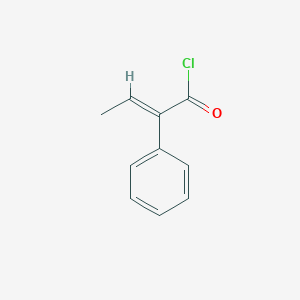
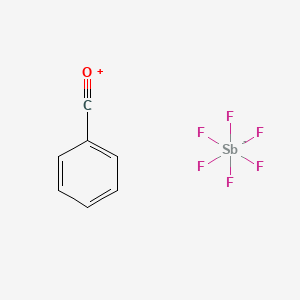
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)

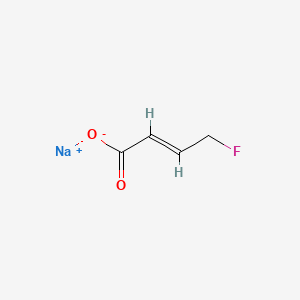

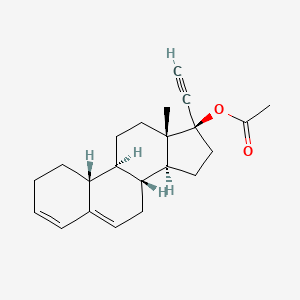


![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)

![N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide](/img/structure/B13417479.png)
